3-Bromoazepan-2-one
Description
Significance of Nitrogen Heterocycles in Advanced Organic Synthesis
Nitrogen heterocycles are a cornerstone of modern organic chemistry, forming the structural core of a vast array of molecules with significant applications. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to numerous natural products, pharmaceuticals, agrochemicals, and materials. nist.govmassbank.eu Their prevalence stems from their diverse chemical properties, which can be finely tuned through modifications to the ring size, substituents, and degree of saturation. massbank.euuni.lu In the realm of advanced organic synthesis, nitrogen heterocycles serve as versatile building blocks and intermediates, enabling the construction of complex molecular architectures. chemicalbook.com They can also function as catalysts and ligands in a variety of chemical transformations. massbank.eu The unique electronic and steric properties conferred by the nitrogen atom often impart specific reactivity and stability to these molecules, making them indispensable tools for the synthetic chemist. massbank.eu
Overview of Azepanone Scaffolds in Contemporary Chemical Research
Within the large family of nitrogen heterocycles, azepanones—seven-membered lactams (cyclic amides)—represent an important structural motif. chemsrc.com The seven-membered ring of the azepanone scaffold is found in a number of bioactive natural products and synthetic compounds. chemsrc.com The development of synthetic methods to access functionalized azepanones is an active area of research, as these scaffolds can serve as precursors to a variety of more complex nitrogen-containing molecules. google.com The ring-closing metathesis of appropriate precursors is one strategy that has been employed to construct the seven-membered azepanone ring. libretexts.org The conformational flexibility of the seven-membered ring, combined with the chemical reactivity of the lactam functionality, makes azepanones attractive targets for synthetic exploration. google.com
Rationale for Academic Investigation of Halogenated Azepanones
The introduction of a halogen atom onto the azepanone scaffold significantly modifies its chemical reactivity and provides a handle for further synthetic transformations. Halogenated lactams, in general, are valuable intermediates in organic synthesis. The presence of a halogen, particularly at the α-position to the carbonyl group, activates the molecule for a range of nucleophilic substitution reactions. This increased reactivity allows for the introduction of various functional groups, thereby expanding the molecular diversity that can be accessed from a single halogenated precursor. The study of halogenated azepanones is therefore driven by the desire to develop new synthetic methodologies and to access novel chemical space. The investigation of compounds like 3-Bromoazepan-2-one provides insight into the reactivity of these systems and their potential as building blocks for the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNPJHCXKAYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452552 | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-66-7 | |
| Record name | α-Bromocaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Advanced Transformations of 3 Bromoazepan 2 One
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 3-bromoazepan-2-one is susceptible to displacement by a wide range of nucleophiles. smolecule.comlibretexts.org This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon an electrophilic center. These reactions provide a direct route to a variety of 3-substituted azepan-2-one (B1668282) derivatives.
Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 3-amino-, 3-alkoxy-, and 3-thio-substituted lactams, respectively. The reaction conditions for these substitutions typically involve the use of a base to facilitate the removal of the resulting hydrobromic acid. The choice of solvent and temperature can influence the reaction rate and yield.
| Nucleophile | Product | Reaction Conditions | Reference |
| Amines | 3-Aminoazepan-2-one (B99726) derivatives | Base, various solvents | smolecule.com |
| Alcohols | 3-Alkoxyazepan-2-one derivatives | Base, various solvents | smolecule.com |
| Thiols | 3-Thioazepan-2-one derivatives | Base, various solvents |
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds at the C3 position of this compound is a powerful strategy for elaborating the lactam scaffold. sigmaaldrich.comalevelchemistry.co.ukwikipedia.org This can be achieved through several methods, including cross-coupling reactions and additions with organometallic reagents.
Cross-Coupling Reactions at the Brominated Center
Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the α-arylation of carbonyl compounds, including α-halo amides. thieme-connect.de In the context of this compound, these reactions enable the introduction of various aryl and vinyl groups at the C3 position. For instance, Suzuki-Miyaura coupling, which utilizes organoboron reagents, and Negishi coupling, employing organozinc reagents, have been successfully applied to similar α-halo lactam systems. thieme-connect.deacs.org These reactions typically require a palladium or nickel catalyst, a suitable ligand, and a base to proceed efficiently. thieme-connect.denih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. thieme-connect.de
Table of Exemplary Cross-Coupling Reactions:
| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)2 / P(Nap)3 | 3-Arylazepan-2-ones | thieme-connect.de |
| Negishi | Organozinc reagents | Palladium or Nickel complexes | 3-Alkyl/Arylazepan-2-ones | thieme-connect.de |
| Hiyama | Organosilanes | Palladium catalysts | 3-Alkenyl/Arylazepan-2-ones | thieme-connect.de |
| Kumada-Corriu | Grignard reagents | Nickel or Iron catalysts | 3-Aryl/Alkylazepan-2-ones | thieme-connect.de |
Addition Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are potent nucleophiles that can react with the electrophilic α-carbon of this compound. libretexts.orgyoutube.commsu.edulibretexts.org However, the reactivity of these strong bases can also lead to side reactions, such as elimination or attack at the carbonyl group. Careful control of reaction conditions, including low temperatures, is often necessary to favor the desired substitution reaction. These reactions provide a direct method for the introduction of alkyl and aryl groups at the C3 position.
Chemical Modifications of the Lactam Ring System
Beyond reactions at the brominated center, the lactam ring of this compound can undergo significant structural modifications, including ring contractions and functionalization of the carbonyl group.
Ring Contraction Reactions of Azepines
A notable transformation of α-halo lactams, including this compound, is the Favorskii rearrangement. ddugu.ac.inpurechemistry.orglibretexts.orgwikipedia.org This reaction, which occurs in the presence of a base, leads to a ring contraction, converting the seven-membered azepane ring into a six-membered piperidine (B6355638) derivative. wikipedia.orgslideshare.net The mechanism is believed to proceed through the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org The nature of the base and nucleophile (e.g., hydroxide, alkoxide) determines the final product, which can be a carboxylic acid or an ester. ddugu.ac.inwikipedia.org This rearrangement offers a synthetic route to functionalized piperidines from readily available caprolactam derivatives. A variety of azepine derivatives are known to undergo ring contractions under acidic or basic conditions, yielding pyrrole (B145914) and pyridine (B92270) derivatives. researchgate.netresearchgate.net
Functionalization of the Carbonyl Group
The carbonyl group within the lactam ring of this compound can also be a site for chemical modification. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov Reduction of the carbonyl group, for instance using reducing agents like sodium borohydride, would yield the corresponding 3-bromo-azepan-2-ol. Further reactions could then be explored from this alcohol intermediate. Additionally, reactions that proceed via the enolate, such as aldol-type condensations, could potentially be employed to introduce new substituents at the C3 position, competing with nucleophilic substitution at the bromine atom. The specific reaction pathway would be highly dependent on the chosen reagents and reaction conditions.
Derivatization and Functionalization Strategies for Azepanones
Site-Selective Functionalization of the Azepanone Core
The functionalization of the azepanone ring can be directed to specific positions, a concept known as regioselectivity. In the case of 3-bromoazepan-2-one, the bromine atom at the C3 position provides a well-defined site for chemical modification. google.com This position is activated by the adjacent carbonyl group, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, the most common and predictable functionalization strategy is the displacement of the bromide leaving group.
This site-selectivity allows chemists to introduce new substituents specifically at the C3 position while leaving the rest of the azepanone core intact. The reaction is a classic nucleophilic substitution, where an electron-rich species replaces the bromide ion. libretexts.orgsavemyexams.com The preference for reaction at this site over others, such as the nitrogen atom or other ring carbons, is a cornerstone of its utility as a synthetic intermediate. While N-functionalization is also possible, it typically requires different reaction conditions, allowing for orthogonal chemical strategies. The selective transformation at C3 is crucial for synthesizing specific isomers of substituted caprolactams, which is vital for applications in medicinal chemistry and materials science. acs.org
Introduction of Diverse Chemical Substituents
The bromine atom in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide variety of nucleophiles. lumenlearning.comibchem.com This reactivity allows for the introduction of diverse chemical functionalities at the C3 position, leading to a vast library of substituted azepan-2-one (B1668282) derivatives.
Common nucleophiles used in these reactions include:
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize 3-aminoazepan-2-one (B99726) derivatives. cymitquimica.comcymitquimica.com Azide (B81097) ions are also effective nucleophiles, yielding an azido (B1232118) intermediate that can be subsequently reduced to the primary amine. lumenlearning.com
Oxygen Nucleophiles: Alkoxides and hydroxides can be employed to introduce hydroxyl or alkoxy groups.
Carbon Nucleophiles: Enolates and other carbanions can form new carbon-carbon bonds, enabling the extension of the carbon skeleton. researchgate.net
The following table details some of the nucleophilic substitution reactions performed on this compound or similar bromo-lactams, showcasing the versatility of this synthetic intermediate.
| Nucleophile | Reagent/Conditions | Product | Reference |
| Ammonia | Liquid NH₃ | 3-Aminoazepan-2-one | cymitquimica.comcymitquimica.com |
| Anilines | Base, various solvents | 3-(Phenylamino)azepan-2-one derivatives | researchgate.net |
| Pyrrolidine | Base (e.g., K₂CO₃), aqueous media | 1-(2-Oxoazepan-3-yl)pyrrolidine | rsc.org |
| Azide Ion (N₃⁻) | Sodium azide, polar aprotic solvent | 3-Azidoazepan-2-one | lumenlearning.com |
| Thiocarbamoyl | Not specified | Thio-substituted azepandione | researchgate.net |
These reactions are typically performed under conditions that favor the Sₙ2 mechanism, especially when using primary or secondary alkyl halides, which this compound resembles. savemyexams.com The ability to graft these diverse substituents onto the azepanone ring is fundamental to its role in combinatorial chemistry and drug discovery.
Chiral Derivatization for Enantiopure Products
The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for pharmaceuticals where stereochemistry often dictates biological activity. This compound serves as a key starting material in strategies aimed at producing enantiopure 3-substituted azepanones.
Several approaches can be employed:
Resolution of Racemic Mixtures: A racemic mixture of a derivative, such as 3-aminoazepan-2-one, can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.
Asymmetric Catalysis: A prochiral enolate of the parent azepan-2-one or a related substrate can be functionalized using a chiral catalyst to introduce a substituent at the C3 position with high enantioselectivity. Palladium-catalyzed asymmetric allylic alkylation of lactam enolates is one such powerful method for creating C3-quaternary centers in caprolactams. nih.gov Similarly, rhodium-catalyzed asymmetric reactions provide access to enantioenriched 3-substituted piperidines, with principles applicable to azepanes. snnu.edu.cn
Use of Chiral Derivatizing Agents: To determine the enantiomeric purity of a chiral product, it can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.govjuniperpublishers.com These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC or GC. juniperpublishers.combioanalysis-zone.com For example, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a common CDA used for amines and alcohols. nih.govbioanalysis-zone.com The reaction creates diastereomeric amides or esters whose distinct signals in NMR spectroscopy or different retention times in chromatography allow for the determination of enantiomeric excess (ee). tcichemicals.com
The development of these methods is crucial for accessing specific stereoisomers of functionalized azepanones for biological evaluation. nih.govmdpi.comchemistryviews.org
| Method | Description | Outcome |
| Asymmetric Catalysis | Palladium-catalyzed decarboxylative allylic alkylation of lactam enolates. nih.gov | Forms 3,3-disubstituted caprolactams with high yield and enantiomeric excess (ee). nih.gov |
| Organocatalysis | Bifunctional organocatalysts (e.g., thiourea-based) can catalyze reactions like Michael additions to form chiral products. mdpi.com | Enantioselective synthesis of 3-substituted heterocycles. rsc.org |
| Chiral Derivatization | Reaction of a chiral amine or alcohol with a CDA like Marfey's reagent or Mosher's acid chloride. juniperpublishers.combioanalysis-zone.com | Formation of diastereomers separable by HPLC or GC for determination of enantiomeric purity. nih.govjuniperpublishers.com |
Post-Functionalization of Pre-Synthesized Azepanone Derivatives
The synthetic utility of this compound extends beyond the initial substitution reaction. The newly introduced functional group at the C3 position can undergo further chemical transformations, a strategy known as post-functionalization. This allows for the construction of more complex and diverse molecular structures.
A prime example is the derivatization of 3-aminoazepan-2-one, which is readily synthesized from this compound. cymitquimica.comcymitquimica.com The primary amino group in this compound is a versatile handle for a variety of subsequent reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These post-functionalization reactions significantly expand the chemical space accessible from a single intermediate. For instance, rubber-modified polyamides have been created by incorporating functionalized caprolactam derivatives during polymerization. capes.gov.br Similarly, caprolactam-modified materials have been used to create specialized polymers and composites, demonstrating the industrial relevance of such derivatization. researchgate.netx-mol.net This multi-step approach, where an initial nucleophilic substitution is followed by further modification of the introduced substituent, is a powerful tool for building molecular complexity and tailoring the properties of the final product.
Spectroscopic Characterization Techniques for Azepanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity within the molecule.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 3-Bromoazepan-2-one, the spectrum is predicted to show distinct signals for the protons on the seven-membered ring. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the parent compound, azepan-2-one (B1668282) (ε-caprolactam), and the known effects of bromine substitution.
In the parent azepan-2-one, the proton signals appear at approximately δ 3.22 (t, 2H, H7), 2.45 (t, 2H, H2), and 1.66-1.78 (m, 6H, H3, H4, H5) in CDCl₃. nih.gov The introduction of an electronegative bromine atom at the C3 position will cause a significant downfield shift for the proton attached to C3 (H3). This H3 proton would be expected to appear as a multiplet, likely a doublet of doublets, in the range of δ 4.0-4.5 ppm. The adjacent methylene (B1212753) protons at C4 would also be shifted downfield, though to a lesser extent. The N-H proton typically appears as a broad singlet, its chemical shift being dependent on solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | 6.0 - 7.5 | broad singlet |
| H3 | 4.0 - 4.5 | dd |
| H7 | 3.2 - 3.4 | m |
| H4 | 2.2 - 2.6 | m |
Note: These are predicted values. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For azepan-2-one, the carbonyl carbon (C2) resonates significantly downfield, while the other carbons of the ring appear in the aliphatic region. chemicalbook.comhmdb.ca
The substitution of bromine at C3 induces predictable shifts. The most pronounced effect is on C3 itself, which will be deshielded and shifted downfield due to the electronegativity of bromine, though the "heavy atom effect" can sometimes complicate this prediction. libretexts.org The carbonyl carbon (C2) and the adjacent C4 carbon will also experience shifts. The expected chemical shifts are based on data for ε-caprolactam, where signals appear around δ 179 (C=O), 43 (C7), 37 (C2), 30 (C4), 30 (C6), and 23 (C5) ppm. chemicalbook.comhmdb.ca
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 175 - 180 |
| C3 (CH-Br) | 45 - 55 |
| C7 (CH₂-N) | 42 - 45 |
| C4 | 35 - 40 |
| C6 | 28 - 32 |
Note: These are predicted values. Actual experimental values may vary.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons in the ring, such as H3 with the two H4 protons, H4 with H5, H5 with H6, and H6 with H7, confirming the sequence of methylene groups. sdsu.edumagritek.com
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom (¹J-coupling). libretexts.org It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton predicted at δ 4.0-4.5 ppm would show a cross-peak to the carbon predicted at δ 45-55 ppm, confirming their direct bond as the C3-H3 group. magritek.comlibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is vital for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations expected for this compound would include cross-peaks from the H4 and H5 protons to the C3 carbon, and from the H4 protons to the C2 carbonyl carbon, which would unambiguously place the bromine atom at the C3 position. magritek.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. researchgate.net In this compound, NOESY could reveal the spatial relationship between the H3 proton and other protons on the ring, providing insight into the preferred conformation of the seven-membered ring and the relative orientation (axial or equatorial) of the bromine substituent.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
For this compound, the IR spectrum would be dominated by absorptions characteristic of a secondary cyclic amide (a lactam). The parent compound, ε-caprolactam, shows key absorptions for the N-H stretch and the C=O (Amide I) stretch. researchgate.netthermofisher.com The bromine substituent is not expected to significantly alter these primary lactam bands, but it will introduce a C-Br stretching vibration at a lower frequency.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H stretch | 3200 - 3400 | Strong, broad |
| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong |
| Amide Carbonyl | C=O stretch (Amide I) | 1640 - 1680 | Strong |
| Secondary Amide | N-H bend (Amide II) | 1510 - 1570 | Medium-Strong |
Note: The Amide I band in seven-membered lactams like azepan-2-one is typically found around 1655 cm⁻¹. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. A key feature in the mass spectrum of this compound (C₆H₁₀BrNO) would be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.educhemguide.co.uk This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The calculated monoisotopic mass for C₆H₁₀⁷⁹BrNO is 190.99 Da. uni.lu
The fragmentation pattern provides structural clues. Common fragmentation pathways for halogenated compounds include the loss of the halogen atom or a hydrogen halide. miamioh.edu For this compound, characteristic fragments would be expected from:
Loss of a bromine radical : [M-Br]⁺
Loss of hydrogen bromide : [M-HBr]⁺
Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl group, leading to fragments from the loss of CO or other parts of the ring. libretexts.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. anton-paar.comnih.gov It provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray diffraction can also determine the absolute configuration. nih.gov
While a crystal structure for this compound is not publicly available, analysis of the parent ε-caprolactam shows that the seven-membered ring adopts a chair-like conformation and the amide group is in the cis conformation, which is typical for medium-sized lactam rings. nih.gov
An X-ray crystallographic study of this compound would confirm:
The exact position of the bromine atom on the azepanone ring.
The preferred conformation of the seven-membered ring (e.g., chair, boat, or twist-chair).
The orientation of the bromine substituent (axial or equatorial) in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing. eurjchem.comlibretexts.org
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Azepan-2-one |
| ε-Caprolactam |
Computational Chemistry in the Study of Azepanone Reactivity and Structure
Reaction Pathway and Transition State Analysis
Understanding the mechanism of a chemical reaction requires the characterization of the potential energy surface, including the stationary points corresponding to reactants, products, intermediates, and transition states. For 3-Bromoazepan-2-one, computational methods can be used to map out the pathways of various potential reactions.
For example, in a nucleophilic substitution reaction at the C3 position, computational analysis would involve locating the transition state structure connecting the reactants (this compound and a nucleophile) to the product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. lu.se Such analyses have been performed for related lactam systems to understand processes like hydrolysis. grantome.comacs.org The ring-opening polymerization of related caprolactams is another area where reaction pathways have been computationally explored. rsc.orgvaia.com
Table 2: Hypothetical Calculated Energetics for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.4 |
| Second Transition State | +8.7 |
| Products | -12.1 |
Note: This table represents a hypothetical two-step reaction pathway and the values would be specific to the reaction being studied.
Stereochemical Outcome Prediction and Rationalization
When a reaction can lead to multiple stereoisomers, computational chemistry can be a powerful tool for predicting and rationalizing the observed stereoselectivity. For reactions involving this compound, such as the addition of a nucleophile to the carbonyl group or substitution at the chiral C3 center, computational methods can be used to calculate the energies of the diastereomeric transition states. nih.govacs.org
According to transition state theory, the ratio of the products is related to the difference in the free energies of the transition states leading to them. By calculating these energies, it is often possible to predict which stereoisomer will be the major product. rsc.orgmdpi.com This approach has been successfully applied to various reactions involving lactams, such as the Staudinger reaction for the synthesis of β-lactams and intramolecular Diels-Alder reactions. nih.gov For this compound, this could involve, for example, predicting the facial selectivity of an attack on the carbonyl group, which would be influenced by the conformation of the seven-membered ring and the steric and electronic effects of the bromine atom.
Molecular Dynamics Simulations for Conformational Insights
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.comscience.gov For this compound, MD simulations can provide a detailed picture of its conformational flexibility. The seven-membered azepanone ring is known to exist in various conformations, such as chair and boat forms, and MD simulations can reveal the relative populations of these conformers and the dynamics of their interconversion. researchgate.netresearchgate.netdoi.org
MD simulations can be performed using force fields derived from quantum mechanical calculations or experimental data. By simulating the motion of the atoms over time, it is possible to explore the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent. acs.orgresearchgate.net This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the accessibility of the bromine atom or the carbonyl group to a reactant could be highly dependent on the dominant conformation of the azepanone ring. google.ptmdpi.com
Applications of 3 Bromoazepan 2 One in Complex Molecule Synthesis
Building Blocks for Pharmaceutical Intermediates
The azepane-2-one (or ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. 3-Bromoazepan-2-one serves as a crucial starting material for introducing further complexity and functionality at the C-3 position, leading to the generation of valuable pharmaceutical intermediates.
The seven-membered azepanone ring has been identified as a favorable scaffold for the design of various enzyme inhibitors. Research has led to the development of 3-(acylamino)azepan-2-ones, which are potent, broad-spectrum chemokine inhibitors. nih.gov These compounds are noted for their stability and oral availability, making them promising anti-inflammatory agents. nih.gov
The synthesis of these inhibitors relies on the reactivity of the C-3 position of the azepanone ring. This compound is an ideal precursor for this process. The synthetic route typically involves a nucleophilic substitution reaction where the bromide is displaced by an amine or an azide (B81097), which is subsequently reduced to an amine. This C-3 amino group is then acylated to install the desired side chain, yielding the final active inhibitor. The bromine atom serves as an effective leaving group, facilitating the key bond formation at the C-3 position.
Below is a data table of representative 3-substituted azepan-2-one (B1668282) based inhibitors and their biological targets.
| Compound Class | Target | Therapeutic Potential |
| 3-(Acylamino)azepan-2-ones | Chemokine Receptors | Anti-inflammatory Agents |
| Azepanone-based ketones | Cysteine Proteases (e.g., Cathepsin K) | Osteoporosis, Arthritis |
This table is generated based on findings related to the utility of the azepan-2-one scaffold in inhibitor design.
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The this compound molecule is a precursor for synthesizing more complex heterocyclic systems. The dual functionality of the lactam and the bromo-substituent allows for a range of synthetic manipulations, including ring-expansion, cyclization, and condensation reactions.
For instance, the bromine at the C-3 position can be used as a handle to introduce side chains that can subsequently react with the lactam nitrogen or carbonyl group to form fused bicyclic or bridged systems. These complex scaffolds are often found in centrally active agents like benzodiazepines and other psychoactive compounds. researchgate.netnih.govnih.gov While many of these are 1,4- or 2,3-benzodiazepines, the underlying principles of using a functionalized lactam to construct a larger heterocyclic system are analogous. Furthermore, this compound serves as an intermediate in the synthesis of amino acids, such as lysine, highlighting its role in building blocks for biologically essential molecules. google.comacs.org
Synthesis of Natural Products and Their Analogues
The structural motifs found in natural products often provide inspiration for the development of new therapeutic agents. This compound can be employed in the synthesis of natural product analogues, where the azepanone ring mimics or replaces a portion of the natural structure.
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids exhibit significant physiological effects. The azepine and related nitrogen heterocyclic cores are found in various alkaloids. For example, recent research has identified pyrrolinone-fused benzoazepine alkaloids with potent anti-inflammatory activity. nih.gov The synthesis of these complex tricyclic systems involves the construction of the seven-membered azepine ring.
While this specific example involves a benzo-fused system, this compound provides a non-aromatic, functionalized azepane core that can be used to construct novel alkaloid analogues. The bromine atom allows for alkylation or annulation reactions to build fused ring systems, similar to those found in dendrobatid frog alkaloids or other complex polycyclic alkaloids. ukzn.ac.za
Triterpenoids are a large and diverse class of natural products derived from a C30 isoprenoid precursor. rsc.orgresearchgate.net While their core structure is typically carbocyclic, synthetic modification to introduce heteroatoms can lead to novel biological activities. Semisynthetic triterpenoids incorporating an A-ring azepano-fragment have been synthesized and evaluated for antimicrobial and antiviral properties. nih.govnih.gov
These syntheses often involve a Beckmann rearrangement of a corresponding A-ring oxime of a triterpenoid, which expands the six-membered A-ring into a seven-membered azepanone (lactam) ring. Although this does not directly use this compound as a building block to construct the entire molecule, it establishes the azepanone moiety as a valuable addition to the triterpenoid scaffold. This compound could potentially be used in fragment-based approaches or to synthesize side chains that are later attached to a triterpenoid core. Research has shown that azepano-triterpenoid derivatives exhibit significant bacteriostatic effects against resistant bacteria like MRSA and high potency against viruses such as HCMV. nih.govnih.gov
Role in the Development of Advanced Materials (e.g., Polymers, Dyes)
Beyond pharmaceuticals, functionalized lactams are important in materials science. The parent compound, ε-caprolactam, is the monomer for Nylon-6, a widely used polymer. The introduction of a bromine atom in this compound opens up possibilities for creating functionalized polymers and other advanced materials.
The bromine atom can act as a site for grafting side chains onto a polymer backbone, allowing for the modification of polymer properties. For example, it could be used as an initiator for atom transfer radical polymerization (ATRP) or as a site for post-polymerization modification. This could be used to introduce specific functionalities, such as chromophores for dyes or biocompatible groups for medical materials. Furthermore, polymer-supported synthesis is a common technique for creating libraries of compounds, and scaffolds related to azepanones have been successfully used in such solid-phase synthesis methods. nih.gov While the direct polymerization of this compound is not widely documented, its potential as a functional monomer or chain modifier in copolymerization reactions is an area of interest for developing new materials with tailored properties.
Mechanistic Investigations of Reactions Involving Azepanones
Studies on Bromination Reaction Mechanisms
The bromination of azepan-2-one (B1668282), a saturated lactam, to form 3-bromoazepan-2-one typically proceeds via an enol or enolate intermediate. The mechanism is influenced by the reaction conditions, particularly the presence of acid or base catalysts.
Under acidic conditions, the carbonyl oxygen of azepan-2-one is protonated, which increases the acidity of the α-protons. Tautomerization then leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) in an electrophilic addition-elimination type process to yield the α-brominated lactam and hydrogen bromide.
In the presence of a base, an α-proton is abstracted to form an enolate ion. This enolate is a strong nucleophile that attacks elemental bromine in an Sɴ2-type reaction, displacing a bromide ion and forming the C-Br bond. Base-catalyzed halogenation can sometimes be difficult to control, and multiple halogenations can occur. mnstate.edu
A plausible mechanism for the bromination of an α,β-unsaturated ketone, which shares features with lactam bromination, involves the initial reaction of the enol form with an organoselenium reagent, followed by an electrophilic attack by a bromonium ion generated from N-bromosuccinimide (NBS). researchgate.netacs.org This suggests that for more complex systems, the specific reagents can significantly alter the mechanistic pathway.
Elucidation of Rearrangement Mechanisms (e.g., Beckmann)
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. nih.gov While this compound itself is already a lactam, understanding the Beckmann rearrangement is crucial for the synthesis of substituted caprolactams from cyclohexanone (B45756) derivatives. procurementresource.com The reaction is initiated by the treatment of a ketone with hydroxylamine (B1172632) to form an oxime. masterorganicchemistry.com This oxime is then treated with an acid, which protonates the hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of the leaving group, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide or lactam. nih.govmasterorganicchemistry.com
For instance, the industrial synthesis of ε-caprolactam, the parent compound of azepan-2-one, relies heavily on the Beckmann rearrangement of cyclohexanone oxime. nih.govprocurementresource.com The mechanism involves treating cyclohexanone oxime with a strong acid like sulfuric acid. procurementresource.com The rearrangement of substituted cyclohexanone oximes would lead to substituted caprolactams, and the regiochemistry of the product is determined by which group migrates.
Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the intricacies of the Beckmann rearrangement, including the identification of key intermediates and transition states in organo-catalyzed versions of the reaction. kaimosi.com Such studies help in understanding the factors that control the reaction's efficiency and selectivity.
Other rearrangement reactions involving azepanones can be complex. For example, rearrangements can be triggered by the formation of carbocation intermediates, leading to ring expansion or contraction, or alkyl and hydride shifts. msu.edumasterorganicchemistry.com The specific pathway taken depends on the stability of the intermediates and the reaction conditions.
Understanding Nucleophilic Substitution Pathways
The bromine atom at the α-position of this compound makes the carbon atom electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution reactions on this substrate can proceed through either an Sɴ1 or Sɴ2 mechanism, largely dictated by the nature of the nucleophile, the solvent, and the stability of potential intermediates. solubilityofthings.comksu.edu.sa
The Sɴ2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ucalgary.casaskoer.ca This concerted mechanism results in an inversion of stereochemistry at the carbon center. lumenlearning.com Sɴ2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance at the reaction center. ucalgary.ca For this compound, which is a secondary alkyl halide, the Sɴ2 pathway is a likely route, especially with potent nucleophiles. rsc.orgchemguide.co.uk
The Sɴ1 (unimolecular nucleophilic substitution) mechanism is a two-step process. solubilityofthings.com The first step involves the departure of the leaving group to form a carbocation intermediate. chemguide.co.uk This is the slow, rate-determining step. chemguide.co.uk The second step is the rapid attack of the nucleophile on the carbocation. ksu.edu.sa Sɴ1 reactions are favored by substrates that can form stable carbocations and by polar protic solvents that can solvate both the leaving group and the carbocation. byjus.com The carbocation intermediate in the case of this compound would be stabilized by the adjacent carbonyl group through resonance. If a carbocation is formed, racemization at the stereocenter is expected as the nucleophile can attack from either face of the planar carbocation. byjus.com
The choice between Sɴ1 and Sɴ2 pathways for secondary halides like this compound can be a delicate balance of factors, and in some cases, both mechanisms may operate concurrently. chemguide.co.uk
| Factor | Favors Sɴ1 | Favors Sɴ2 |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak nucleophiles are sufficient. | Strong nucleophiles are required. |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group is essential. | Good leaving group is essential. |
| Stereochemistry | Racemization | Inversion of configuration |
| Intermediate | Carbocation | None (transition state) |
Mechanisms of Carbon-Carbon Bond Formation
Carbon-carbon bond formation at the α-position of a lactam like this compound is a powerful tool for building molecular complexity. A common strategy involves the alkylation of an enolate intermediate.
The mechanism for α-alkylation typically begins with the deprotonation of the α-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orgucsb.edu This enolate is a potent nucleophile. The subsequent introduction of an alkyl halide results in an Sɴ2 reaction where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond. libretexts.orgucalgary.calibretexts.org The use of a strong base like LDA is often necessary to ensure complete and irreversible formation of the enolate, preventing side reactions. mnstate.edu
The success of this alkylation is subject to the same constraints as other Sɴ2 reactions, meaning that primary and methyl halides are the best electrophiles. libretexts.org Secondary halides may react more slowly, and tertiary halides are likely to undergo elimination instead of substitution. libretexts.org
Another approach to C-C bond formation is through reactions that involve radical intermediates. For instance, copper-catalyzed reactions can proceed through a radical/iminium domino strategy, enabling the construction of complex heterocyclic structures from α-bromoamides. researchgate.net
Catalytic Reaction Mechanisms and Active Species Identification
Catalysis plays a vital role in many reactions involving azepanones and their derivatives, enhancing reaction rates and selectivities. Understanding the mechanism of catalysis involves identifying the true active species and elucidating the catalytic cycle.
In photocatalysis , a photocatalyst absorbs light to generate excited states that can initiate chemical reactions. researchgate.net For instance, in reactions involving Bi₂O₃ as a photocatalyst for transformations with alkyl bromides, studies have shown that the solid Bi₂O₃ may not be the active species itself. Instead, it can act as a precatalyst, forming a soluble BinBrm species in the reaction medium, which is the true catalytically active species. chemistryviews.org The active species in photocatalytic systems can be photogenerated electrons, atomic hydrogen, or free radicals. nih.gov
In metal-catalyzed reactions , such as copper-catalyzed cyclizations, mechanistic studies suggest that the reaction can proceed through various pathways, including radical or nucleophilic attack routes, depending on the specific conditions and substrates. rsc.org For example, in cobalt-catalyzed C-H bond activation, a plausible catalytic cycle involves the generation of an active cobalt species, which then undergoes C-H metalation, coordination with the substrate, migratory insertion, and finally, product release to regenerate the catalyst. acs.org
Organocatalysis offers a metal-free alternative. For instance, in the Beckmann rearrangement, organic promoters can be used. kaimosi.com Mechanistic studies, combining experiments and computational calculations, can propose and verify catalytic cycles, such as a self-propagating cycle where key intermediates are identified. kaimosi.com
Future Research Directions in Azepanone Chemistry
Development of Novel Asymmetric Synthetic Routes
The generation of enantiomerically pure compounds is a cornerstone of modern drug discovery. For 3-Bromoazepan-2-one, the stereocenter at the C3 position is critical for defining the three-dimensional arrangement of subsequent derivatives, which in turn dictates biological interactions. Future work will focus on creating highly efficient and stereoselective methods for its synthesis.
Current asymmetric strategies for similar lactam systems often rely on chiral auxiliaries, phase-transfer catalysis, or organocatalysis. researchgate.netchiralpedia.com For instance, the asymmetric alkylation of N-protected 3-phenylpiperidin-2-ones using a chiral quaternary ammonium (B1175870) salt has demonstrated high yields and enantioselectivity. researchgate.net This phase-transfer catalysis approach could be adapted for the asymmetric bromination of an N-protected azepan-2-one (B1668282) precursor. Another avenue involves the use of chiral bicyclic lactams that can be functionalized and then elaborated into the desired azepanone structure. acs.org The development of novel chiral catalysts derived from biomass, such as amino acids or carbohydrates, also presents a promising and sustainable direction for these asymmetric transformations. chiralpedia.com
Exploration of Undiscovered Catalytic Transformations
The bromine atom in this compound is a versatile synthetic handle, ideal for a wide range of catalytic cross-coupling reactions. While such reactions are well-established, their application to this specific scaffold remains an area ripe for exploration. Future research will likely focus on leveraging modern catalytic methods to build molecular complexity.
Photoredox catalysis, for example, enables the generation of alkyl radicals from alkyl bromides under mild conditions. researchgate.netresearchgate.net This could be used for Giese-type conjugate additions or cross-electrophile coupling (XEC) reactions, allowing the C3 position of the azepanone to be functionalized with a variety of carbon-based groups. researchgate.netnih.gov Nickel-catalyzed XEC reactions, in particular, have shown promise for coupling aryl bromides with alkyl bromides, a strategy that could be directly applied to this compound to introduce aromatic moieties. nih.gov Furthermore, developing catalytic systems for deaminative halogenation could provide novel entry points to this and other halo-lactam systems from readily available amino-lactam precursors. researchgate.netsemanticscholar.org
Advanced Functionalization for Targeted Biological Activity
Azepane derivatives are recognized as important intermediates in drug discovery, with demonstrated applications as anti-cancer, anti-tubercular, and antimicrobial agents. The this compound scaffold is an excellent starting point for creating libraries of compounds for biological screening. The key is the strategic functionalization at the C3 position to interact with specific biological targets.
A notable example in a related system is the synthesis of Balanol, a potent inhibitor of protein kinase C. Its synthesis has been approached through the ring expansion of 3-bromopiperidin-4-ones, highlighting how the bromo-lactam core can be elaborated into complex, biologically active natural product analogues. researchgate.net Future work on this compound will involve its use as a building block to access novel structures. For instance, substitution of the bromine with various nucleophiles can introduce diverse pharmacophores. Spirocyclic systems, which can be generated from lactams, are of particular interest due to their conformational rigidity and novelty in chemical space, properties that are often desirable for potent and selective enzyme inhibitors. acs.orgnih.gov
Integration with Sustainable and Flow Chemistry Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis. chiralpedia.comvapourtec.com Future research on this compound will benefit from the integration of sustainable practices, particularly the use of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat transfer, enhanced safety for hazardous reactions, and improved scalability. frontiersin.orgresearchgate.net
The synthesis of lactams and subsequent functionalization often involve highly exothermic or hazardous steps. For example, bromination reactions can be difficult to control on a large scale in batch reactors. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, minimizing the formation of byproducts and improving safety. researchgate.net The synthesis of amide bonds, the core linkage in this compound, has been shown to be highly amenable to flow processes, leading to higher space-time yields. nih.gov Future work will focus on developing telescoped, multi-step flow syntheses that start from simple precursors and yield functionalized azepanones like this compound without isolating intermediates. rsc.org
Deeper Computational Insight into Complex Reaction Systems
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For a flexible system like this compound, computational methods can offer profound insights into its conformational landscape, reaction mechanisms, and potential as a pharmacophore.
Future research will employ techniques like Density Functional Theory (DFT) to model transition states for its synthesis and functionalization reactions. This can help in optimizing reaction conditions and in the rational design of catalysts for asymmetric transformations. For drug discovery applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of this compound derivatives to target proteins, guiding the synthesis of more potent and selective drug candidates. researchgate.net Furthermore, methods like exit vector plot (EVP) analysis can be used to map the conformational space and three-dimensional shape of the azepane scaffold, helping to design molecules with specific spatial orientations for optimal target engagement. researchgate.net
Q & A
Q. What are the key challenges in synthesizing 3-Bromoazepan-2-one with high regioselectivity, and what methodologies address these?
The primary challenge lies in controlling the bromination position on the azepanone ring. Evidence from PubChem and EPA DSSTox indicates that regioselectivity can be influenced by steric and electronic factors. A recommended approach involves using catalytic systems like N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) under controlled temperatures (0–5°C) to favor bromination at the 3-position . Solvent polarity adjustments (e.g., dichloromethane vs. THF) may further modulate reaction pathways.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological validation requires a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem reference data to confirm the absence of regioisomers .
- Mass Spectrometry (MS) : Ensure molecular ion peaks align with the expected m/z (e.g., [M+H]+ ≈ 193.03 for C₆H₈BrNO) .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to detect impurities at <1% thresholds .
Q. What stability considerations are critical for storing this compound in laboratory settings?
The compound’s bromine moiety increases sensitivity to light and moisture. Storage recommendations include:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Desiccants : Use anhydrous calcium sulfate in storage containers.
- Stability Monitoring : Regular FTIR checks for carbonyl group integrity (peak ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering in azepanone) or crystallographic disorder. Strategies include:
- Dynamic NMR Studies : Variable-temperature experiments to assess conformational exchange .
- DFT Calculations : Compare computed chemical shifts (e.g., Gaussian09/B3LYP/6-31G*) with experimental NMR to identify dominant conformers .
- Synchrotron X-ray Diffraction : High-resolution data collection to resolve crystallographic ambiguities .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The bromine atom’s leaving-group ability is modulated by the lactam ring’s electron-withdrawing effect. Kinetic studies (e.g., using NaN₃ in DMF) reveal:
- Stereoelectronic Effects : The carbonyl group directs nucleophilic attack via conjugation, favoring SN2 pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate reaction rates by stabilizing transition states .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., proteases) via the bromine atom’s electrophilic character.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP ≈ 1.5 for optimal membrane permeability) .
- Validation : Cross-reference with PubChem bioassay data to refine predictive models .
Data Contradiction and Reliability
Q. What statistical frameworks are recommended for reconciling inconsistent biological assay results for this compound?
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using random-effects models to account for inter-study variability .
- Bland-Altman Plots : Quantify bias between assay methodologies (e.g., cell-based vs. enzymatic assays) .
- Sensitivity Analysis : Identify outliers via Grubbs’ test (α=0.05) and validate with orthogonal techniques (e.g., SPR binding studies) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
